molecular formula C9H16ClNO2 B3176149 Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride CAS No. 97791-59-8

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride

Cat. No.: B3176149
CAS No.: 97791-59-8
M. Wt: 205.68 g/mol
InChI Key: HPPCXEUTFZNZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride” is a chemical compound with the CAS Number: 97791-59-8 . It has a molecular weight of 205.68 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15NO2.ClH/c1-12-9(11)7-4-6-2-3-8(7)10-5-6;/h6-8,10H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 205.68 . Its InChI code is 1S/C9H15NO2.ClH/c1-12-9(11)7-4-6-2-3-8(7)10-5-6;/h6-8,10H,2-5H2,1H3;1H , which provides information about its molecular structure.

Scientific Research Applications

Molecular Structure and Conformation Analysis

Research has been conducted on the structural and conformational analysis of azabicyclo[2.2.2]octane derivatives, providing insights into their molecular behavior and potential applications in designing novel compounds. Studies involving NMR spectroscopy and X-ray diffraction have elucidated the precise molecular arrangements and stereochemistry of such compounds, facilitating the understanding of their chemical reactivity and interaction with biological systems (Arias-Pérez et al., 2001).

Synthesis of Novel Compounds

Several research efforts have focused on synthesizing new molecules using azabicyclo[2.2.2]octane derivatives as starting materials or intermediates. These studies have led to the development of various novel compounds with potential biological and pharmacological applications. For example, the synthesis of chiral cyclic amino acid esters from azabicyclo[2.2.2]octane derivatives showcases the compound's utility in generating structurally complex and functionally diverse molecules (Moriguchi et al., 2014).

Applications in Medicinal Chemistry

Research into the synthesis of pipecolic acid analogues and other biologically active molecules underscores the importance of methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride in medicinal chemistry. These studies highlight the compound's role in creating new molecules with potential therapeutic benefits, including rigid amino acid derivatives and cyclic compounds with unique biological activities (Radchenko et al., 2009).

Contribution to Stereochemistry and Catalysis

Azabicyclo[2.2.2]octane derivatives have also been explored in the context of stereochemistry and catalysis, demonstrating their versatility in facilitating stereoselective reactions. Research in this area contributes to the broader understanding of catalytic mechanisms and the development of new synthetic methodologies that leverage the unique structural features of these compounds (Brock et al., 2012).

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.2]octane-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-4-6-2-3-8(7)10-5-6;/h6-8,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPCXEUTFZNZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1NC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride
Reactant of Route 2
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride
Reactant of Route 3
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride
Reactant of Route 5
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.